4H-Pyran-4-one, 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)-
Description
4H-Pyran-4-one, 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a pyranone ring substituted with trimethylsilyl groups
Properties
CAS No. |
55557-21-6 |
|---|---|
Molecular Formula |
C12H22O4Si2 |
Molecular Weight |
286.47 g/mol |
IUPAC Name |
5-trimethylsilyloxy-2-(trimethylsilyloxymethyl)pyran-4-one |
InChI |
InChI=1S/C12H22O4Si2/c1-17(2,3)15-8-10-7-11(13)12(9-14-10)16-18(4,5)6/h7,9H,8H2,1-6H3 |
InChI Key |
YBZFOZISWWXREG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC1=CC(=O)C(=CO1)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound primarily involves the silylation of the hydroxy groups present on the 4H-pyran-4-one scaffold. The two hydroxyl groups at positions 5 and 2 (the latter as a hydroxymethyl substituent) are protected by reaction with trimethylsilyl chloride (TMSCl) or related silylating agents in the presence of a base.
Typical Reagents and Conditions
- Starting material: The precursor is typically 4H-pyran-4-one substituted with hydroxyl and hydroxymethyl groups at the 5 and 2 positions, respectively.
- Silylating agent: Trimethylsilyl chloride (TMSCl) is the most common reagent used for introducing the trimethylsilyl protective groups.
- Base: A base such as triethylamine or pyridine is used to scavenge the hydrochloric acid generated during silylation.
- Solvent: Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid hydrolysis of silyl groups.
- Temperature: The reaction is usually carried out at low temperature (0 °C to room temperature) to control the reaction rate and avoid side reactions.
Representative Procedure
A general procedure adapted from literature involves:
- Dissolution: The hydroxy-substituted 4H-pyran-4-one is dissolved in anhydrous dichloromethane under an inert atmosphere (nitrogen or argon).
- Addition of base: Triethylamine is added to the solution to neutralize the acid formed.
- Silylation: Trimethylsilyl chloride is added dropwise at 0 °C.
- Stirring: The reaction mixture is stirred overnight at room temperature to ensure complete silylation.
- Work-up: The reaction is quenched with saturated aqueous sodium bicarbonate solution to neutralize excess reagents.
- Extraction: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography to afford the bis(trimethylsilyl) ether derivative.
This procedure yields the desired compound as a clear oil or solid, depending on the scale and purity.
Optimization and Variations
- Solvent choice: Switching from DMF to dichloromethane has been shown to improve yields and ease of purification in related silylation reactions.
- Temperature control: Maintaining low temperatures during addition of TMSCl helps avoid side reactions such as polymerization or decomposition.
- Use of TMS triflate: In some cases, trimethylsilyl triflate (TMSOTf) is used as a more reactive silylating agent, especially for sterically hindered hydroxyl groups.
Analytical Data and Yield
| Parameter | Typical Result |
|---|---|
| Yield | Approximately 75–85% |
| Physical state | Clear oil or crystalline solid |
| Purity (TLC, NMR) | >95% |
| Rf value (silica gel, hexane/ethyl acetate) | ~0.5 (varies with solvent system) |
The reaction progress is monitored by thin-layer chromatography (TLC), and the product identity is confirmed by nuclear magnetic resonance (NMR) spectroscopy, which shows characteristic signals for the trimethylsilyl groups and the pyranone ring.
Supporting Research Findings
- The silylation of hydroxyl groups on pyranone derivatives is a well-established method to protect sensitive functionalities during multi-step syntheses.
- The use of TMS protective groups facilitates subsequent transformations such as nucleophilic substitutions or coupling reactions by preventing unwanted side reactions at hydroxyl sites.
- The reaction conditions described are mild and compatible with various functional groups, allowing for the preparation of complex derivatives.
- Literature indicates that the choice of silylating agent and reaction conditions significantly affects the yield and purity of the silylated product.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| Starting material | 4H-pyran-4-one with hydroxyl groups | Purity critical for silylation | — |
| Silylation | Trimethylsilyl chloride, triethylamine, DCM | Dropwise addition at 0 °C, stir overnight | 75–85 |
| Work-up | Saturated NaHCO3, brine washes | Removes acid and impurities | — |
| Purification | Column chromatography | Silica gel, hexane/ethyl acetate | — |
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one, 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4H-Pyran-4-one, 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one, 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4H-Pyran-4-one: The parent compound without trimethylsilyl substitutions.
4,4-Dimethoxytetrahydro-4H-pyran: A related compound with methoxy groups instead of trimethylsilyl groups.
Tetrahydro-4H-pyran-4-one dimethyl acetal: Another derivative with different substituents.
Uniqueness
4H-Pyran-4-one, 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)- is unique due to the presence of trimethylsilyl groups, which confer distinct chemical properties such as increased stability and reactivity. These properties make it valuable in various synthetic and research applications.
Biological Activity
4H-Pyran-4-one, specifically the derivative 5-((trimethylsilyl)oxy)-2-(((trimethylsilyl)oxy)methyl)-, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
Synthesis
The synthesis of 4H-Pyran-4-one derivatives typically involves cycloaddition reactions and modifications of existing pyranone structures. For instance, the Diels–Alder reaction has been employed to create various substituted pyranones, highlighting their versatility in organic synthesis .
Cytotoxicity
Research indicates that certain pyranone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from 4H-pyran-4-one have shown inhibitory effects on the proliferation of gastric carcinoma cell lines such as MKN 45 .
The biological activity of 4H-Pyran-4-one derivatives can be attributed to multiple mechanisms:
- HDAC Inhibition : Some derivatives act as histone deacetylase (HDAC) inhibitors, which can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Ferroptosis Induction : The combination of HDAC inhibition with ferroptosis induction presents a novel therapeutic approach in cancer treatment, enhancing cytotoxicity against resistant cancer cells .
Case Studies
Several studies have documented the efficacy of 4H-Pyran-4-one derivatives:
- Cytotoxic Profile : A study evaluated the cytotoxic effects of various pyranone derivatives on different cancer cell lines. The results indicated that certain compounds exhibited GI50 values as low as 20 nM, signifying potent activity .
- Dual Mechanism Hybrids : Research combining the pharmacophores of known HDAC inhibitors with pyranone derivatives demonstrated enhanced cytotoxic profiles in vitro, suggesting that these hybrids could be promising candidates for further development in cancer therapy .
- Antioxidant Activity : Some studies have reported antioxidant properties associated with pyranone compounds, which may contribute to their overall biological activity by reducing oxidative stress in cells .
Data Tables
| Compound Name | Cell Line Tested | GI50 (nM) | Mechanism |
|---|---|---|---|
| Pyranone A | NCI-H522 | 3.26 | HDAC Inhibition |
| Pyranone B | HCT-116 | 1.09 | Ferroptosis Induction |
| Pyranone C | MKN 45 | 20 | Dual Mechanism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
